molecular formula C12H10N2O3 B12986617 (3-(6-Nitropyridin-3-yl)phenyl)methanol

(3-(6-Nitropyridin-3-yl)phenyl)methanol

Cat. No.: B12986617
M. Wt: 230.22 g/mol
InChI Key: QXUQQAHDJRKFRL-UHFFFAOYSA-N
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Description

(3-(6-Nitropyridin-3-yl)phenyl)methanol: is an organic compound with a complex structure that includes a nitropyridine ring and a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(6-Nitropyridin-3-yl)phenyl)methanol typically involves the nitration of a pyridine derivative followed by a coupling reaction with a phenylmethanol derivative. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-(6-Nitropyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or sulfonic acids (HSO₃H).

Major Products

Scientific Research Applications

(3-(6-Nitropyridin-3-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(6-Nitropyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenylmethanol group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Nitropyridin-3-yl)phenyl)methanol
  • (3-(5-Nitropyridin-2-yl)phenyl)methanol
  • (3-(6-Nitropyridin-4-yl)phenyl)methanol

Uniqueness

(3-(6-Nitropyridin-3-yl)phenyl)methanol is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the nitro group on the pyridine ring and the phenylmethanol group contribute to its distinct properties compared to similar compounds .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

[3-(6-nitropyridin-3-yl)phenyl]methanol

InChI

InChI=1S/C12H10N2O3/c15-8-9-2-1-3-10(6-9)11-4-5-12(13-7-11)14(16)17/h1-7,15H,8H2

InChI Key

QXUQQAHDJRKFRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

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